molecular formula C20H21NO5S2 B12255648 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide

Cat. No.: B12255648
M. Wt: 419.5 g/mol
InChI Key: IQRFNDUIFNJHES-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a methanesulfonylphenyl group

Properties

Molecular Formula

C20H21NO5S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H21NO5S2/c1-28(24,25)15-7-4-14(5-8-15)6-11-20(23)21-13-16(22)17-9-10-18(26-17)19-3-2-12-27-19/h2-5,7-10,12,16,22H,6,11,13H2,1H3,(H,21,23)

InChI Key

IQRFNDUIFNJHES-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiophene and furan intermediates separately, followed by their coupling and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and functionalization steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Alcohols

    Substitution: Substituted amides or thiols

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(4-methanesulfonylphenyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological and chemical properties.

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